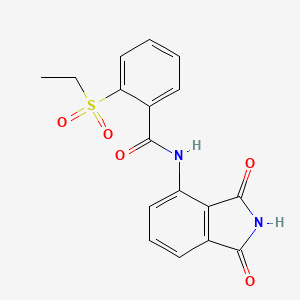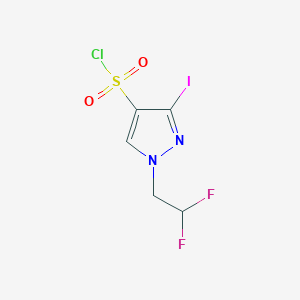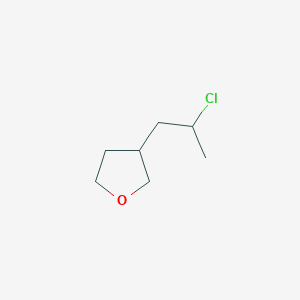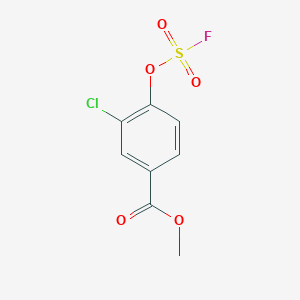![molecular formula C20H15N3O4 B2821307 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 1209710-39-3](/img/structure/B2821307.png)
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide, also known as BI-2536, is a small molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a crucial regulator of cell division, and its overexpression has been linked to the development and progression of various types of cancer. BI-2536 has shown promising results in preclinical studies as a potential anticancer agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Neuroprotective and Alzheimer's Disease Treatment
A study developed a series of compounds with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds, including N-hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, have shown to decrease phosphorylation and aggregation of tau proteins, and possess neuroprotective activity. This suggests potential for treatment of Alzheimer's disease by ameliorating impaired learning and memory and crossing the blood-brain barrier after oral administration (Lee et al., 2018).
Antimicrobial and Antioxidant Activities
Another area of application involves the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, which demonstrated promising antimicrobial activity against various microorganisms and prominent radical scavenging and ferrous ion chelating activity. This highlights the compound's potential as a biologically active molecule with antimicrobial and antioxidant properties (Sindhe et al., 2016).
Cancer Treatment
In the field of oncology, cyclic amine-containing benzimidazole carboxamide PARP inhibitors were developed, exhibiting excellent enzyme potency and cellular potency. These compounds, including 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), have advanced to human phase I clinical trials, indicating their potential for cancer treatment due to their potency against PARP-1 and PARP-2 enzymes (Penning et al., 2009).
Antibacterial Agents
Research into novel 5-((aryl)methyl)-3-(1H-indol-2-yl)isoxazole and 5-((3-chlorophenoxy)methyl)-3-(1-((1-(aryl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indol-2-yl)isoxazole compounds led to the discovery of potent antibacterial agents. These studies aimed to address the need for antiobesity drugs by targeting the neuropeptide Y Y1 receptor, suggesting a new avenue for the development of therapeutic agents with antibacterial properties (Prashanthi et al., 2021).
Mecanismo De Acción
Target of Action
The primary targets of this compound are various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . These cells are targeted due to their abnormal growth and proliferation characteristics, which contribute to the progression of cancer.
Mode of Action
This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . Apoptosis, or programmed cell death, is a crucial process that eliminates damaged or unnecessary cells. By inducing apoptosis, this compound can effectively reduce the number of cancer cells and slow down the progression of the disease.
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle regulation and apoptosis . In particular, it disrupts the normal progression of the cell cycle, causing cells to accumulate in the S phase, where DNA replication occurs. This disruption prevents cancer cells from dividing and proliferating. Additionally, the compound triggers the apoptosis pathway, leading to the death of cancer cells.
Result of Action
The result of the compound’s action is a reduction in the number of cancer cells due to cell cycle arrest and induced apoptosis . This leads to a decrease in tumor size and potentially slows the progression of the disease.
Propiedades
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-20(16-7-12-3-1-2-4-15(12)22-16)21-10-14-9-18(27-23-14)13-5-6-17-19(8-13)26-11-25-17/h1-9,22H,10-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLFMJGLZGFBSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[cyano(2,4-difluorophenyl)methyl]-4-hydroxy-3-nitrobenzamide](/img/structure/B2821229.png)
![Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2821230.png)


![2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid;hydrochloride](/img/structure/B2821237.png)

![N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide](/img/structure/B2821241.png)

![N-(2-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821244.png)

![7-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821247.png)